Ticarcillin monosodium hydrate

CAS No.:

Cat. No.: VC1930362

Molecular Formula: C15H17N2NaO7S2

Molecular Weight: 424.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17N2NaO7S2 |

|---|---|

| Molecular Weight | 424.4 g/mol |

| IUPAC Name | sodium;(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate |

| Standard InChI | InChI=1S/C15H16N2O6S2.Na.H2O/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;1H2/q;+1;/p-1/t7-,8-,9+,12-;;/m1../s1 |

| Standard InChI Key | BVGLWBKHBMAPKY-QBGWIPKPSA-M |

| Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)[O-])C.O.[Na+] |

| Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)[O-])C.O.[Na+] |

Introduction

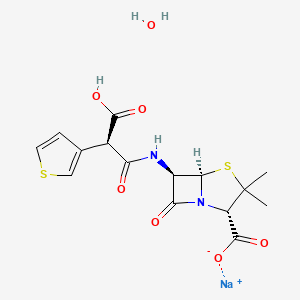

Chemical Identity and Structure

Ticarcillin monosodium hydrate is a semi-synthetic penicillin with the chemical formula C15H15N2NaO6S2·H2O and a molecular weight of 424.43. It is formally known as 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(carboxy-3-thienylacetyl)amino]-3,3-dimethyl-7-oxo, monosodium salt, [2S-2,5,6(S*)]-, monohydrate. An alternative chemical designation is (R)-N-[(2S,5R,6R)-2-Carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl-]3-thiophenemalonamic acid monosodium salt monohydrate .

The anhydrous form (C15H15N2NaO6S2) has a molecular weight of 406.42 g/mol . Structurally, the compound features the characteristic β-lactam ring essential to all penicillin antibiotics, with a thiophene ring connected via an acetamido linkage. The molecule contains one sodium atom as the salt form and one water molecule in its hydrated state .

Physical and Chemical Properties

Ticarcillin monosodium hydrate exhibits several distinct physical and chemical properties that are crucial for its identification, quality control, and pharmaceutical applications:

Physical Properties

| Property | Value/Range | Method of Determination |

|---|---|---|

| Physical appearance | Crystalline solid | Visual inspection |

| Water content | 4.0% to 6.0% | Method I 921 |

| pH (in solution) | 2.5 to 4.0 | pH Test 791 |

| Specific rotation | +181° to +197° | Measured in pH 6.4 sodium phosphate buffer |

The compound is soluble in water, forming solutions with acidic pH values between 2.5 and 4.0 when prepared at a concentration equivalent to 10 mg of ticarcillin per mL .

Spectroscopic Properties

Ticarcillin monosodium hydrate can be identified using ultraviolet absorption spectroscopy. The UV spectrum is typically recorded between 200 and 300 nm using a solution prepared by dissolving the compound in water followed by dilution with 0.1 N methanolic hydrochloric acid .

Synthesis and Preparation Methods

The preparation of ticarcillin sodium involves a sophisticated multi-step synthetic process. According to patent documentation, one efficient method includes the following key reactions:

Synthetic Route

-

Formation of mixed anhydride: 3-thiophene malonic acid reacts with pivaloyl chloride in the presence of triethylamine in methylene chloride at -10 to 10°C.

-

Silanization of 6-APA: 6-aminopenicillanic acid (6-APA) reacts with N,O-bis(trimethylsilyl)acetamide in methylene chloride at 20-40°C.

-

Coupling reaction: The silanized 6-APA reacts with the mixed anhydride at -5 to 5°C to form ticarcillin acid.

-

Salt formation: Ticarcillin acid is converted to ticarcillin sodium by reaction with sodium iso-octoate in a mixture of ethyl acetate and methanol .

Analytical Methods and Quality Control

Multiple analytical techniques are employed for the identification, purity assessment, and quality control of ticarcillin monosodium hydrate:

Identification Tests

| Test | Method | Expected Result |

|---|---|---|

| Ultraviolet Absorption | 197U | Characteristic spectrum between 200-300 nm |

| Sodium Test | 191 | Positive response for sodium |

| Crystallinity | 695 | Meets specified requirements |

Pharmacological Properties

Ticarcillin belongs to the carboxypenicillin subclass of penicillin antibiotics, characterized by enhanced activity against gram-negative bacteria compared to earlier penicillins.

Antimicrobial Spectrum

Ticarcillin demonstrates an antimicrobial spectrum similar to carbenicillin, but with 2-4 times greater potency against Pseudomonas aeruginosa. It exhibits relatively low activity against gram-positive bacteria but significant activity against gram-negative organisms .

Mechanism of Action

Like other β-lactam antibiotics, ticarcillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), resulting in cell wall instability and eventual bacterial cell lysis. Its effectiveness can be compromised by bacterial β-lactamases, which can hydrolyze the β-lactam ring .

Clinical Applications

Formulations

Ticarcillin monosodium is most commonly formulated as an injectable product. When intended for use in preparing injectable dosage forms, product labeling must indicate whether it is sterile or requires further processing .

In clinical practice, ticarcillin is frequently combined with a β-lactamase inhibitor such as clavulanate potassium. This combination, known as Timentin, expands the antimicrobial spectrum by protecting ticarcillin from degradation by β-lactamases .

Dosing Considerations

Pharmacokinetic studies in premature infants have established that ticarcillin clearance increases with postnatal age (PNA) and gestational age, reflecting the maturation of renal function. For premature infants less than 30 weeks gestational age, the recommended dosing is:

-

75 mg/kg every 12 hours for infants with PNA < 14 days

-

75 mg/kg every 8 hours for infants with PNA between 14 and 45 days

For highly resistant organisms, increased dosing frequency or prolonged infusion may be necessary to achieve target exposures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume